N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide, also known as Sch225336, is a synthetic compound primarily studied for its interactions with the cannabinoid receptor type 2 (CB2). This compound has garnered attention due to its potential applications in medical imaging and therapeutic contexts, particularly in relation to pain management and inflammation.
The compound is synthesized through advanced organic chemistry techniques, often involving multiple steps of functional group transformations and purification processes. Research studies have focused on its synthesis and biological evaluation, particularly in the context of radiolabeling for positron emission tomography (PET) imaging.
N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide is classified as a sulfonamide derivative. It falls within the category of cannabinoid receptor ligands, specifically targeting the CB2 receptor, which is implicated in various physiological processes including immune response and pain modulation.
The synthesis of N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide typically involves several key steps:
The synthesis process often requires nitrogen atmosphere conditions to prevent oxidation and moisture interference. Characterization of the final product is performed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy, confirming the structure and purity of the compound .
The molecular structure of N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide can be represented by its chemical formula . The compound features multiple aromatic rings, methoxy groups, and sulfonamide functionalities that contribute to its biological activity.
Key structural data include:
N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide participates in various chemical reactions pertinent to its function as a ligand for cannabinoid receptors. Notably:
The radiochemical yield for labeling has been reported at approximately 35%, with high purity levels confirmed through HPLC analysis .
N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide acts primarily as a selective inverse agonist at the CB2 receptor. This interaction modulates signaling pathways involved in inflammation and immune responses.
In vitro studies have demonstrated that this compound can effectively bind to CB2 receptors, influencing cellular responses associated with pain and inflammation . Its binding affinity and selectivity make it a valuable tool for studying cannabinoid receptor pharmacology.
N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide is characterized by:
The compound exhibits stability under acidic conditions but may degrade under prolonged exposure to light or moisture. Its chemical reactivity is largely governed by the sulfonamide functional group, which can participate in nucleophilic substitution reactions.
N-[(1S)-1-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide has several applications in scientific research:
This compound exemplifies a significant advancement in cannabinoid research, providing insights into receptor biology and potential therapeutic avenues.
CAS No.: 13561-08-5
CAS No.: 18326-62-0
CAS No.: 18252-46-5
CAS No.: 179461-46-2
CAS No.: 499-09-2
CAS No.: